molecular formula C19H18O2 B14519543 3,4-Diphenylcyclohex-3-ene-1-carboxylic acid CAS No. 62543-92-4

3,4-Diphenylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B14519543
CAS No.: 62543-92-4
M. Wt: 278.3 g/mol
InChI Key: KRNZHMDBIHOWMH-UHFFFAOYSA-N
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Description

3,4-Diphenylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions. The carboxylic acid group is usually introduced via oxidation of an alcohol or aldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring under hydrogenation conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

    Oxidation: Esters, amides, or anhydrides.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3,4-Diphenylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3,4-Diphenylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid: Lacks the phenyl groups, resulting in different chemical and biological properties.

    1,2,3,6-Tetrahydrobenzoic acid: Similar structure but with different substitution patterns on the cyclohexene ring.

Uniqueness

3,4-Diphenylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of two phenyl groups, which enhance its stability and reactivity

Properties

CAS No.

62543-92-4

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3,4-diphenylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H18O2/c20-19(21)16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21)

InChI Key

KRNZHMDBIHOWMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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